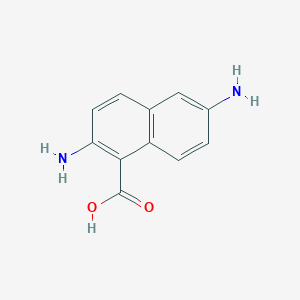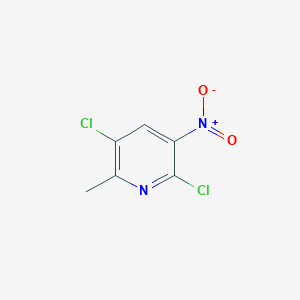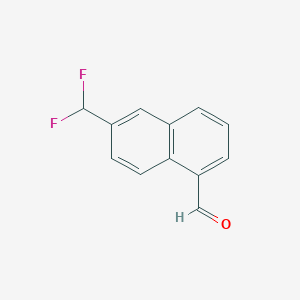
6-Ethoxy-2-methylquinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Etoxi-2-metilquinazolin-4(3H)-ona es un compuesto heterocíclico perteneciente a la familia de las quinazolinonas. Las quinazolinonas son conocidas por sus diversas actividades biológicas, incluidas las propiedades antiinflamatorias, anticancerígenas y antimicrobianas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de 6-Etoxi-2-metilquinazolin-4(3H)-ona típicamente implica la ciclización de precursores apropiados bajo condiciones controladas. Un método común incluye la reacción del ácido 2-amino-5-etoxi benzoico con anhídrido acético, seguido de la ciclización con formamida. Las condiciones de reacción a menudo requieren calentamiento y el uso de catalizadores para facilitar la formación del anillo de quinazolinona.
Métodos de producción industrial: La producción industrial de 6-Etoxi-2-metilquinazolin-4(3H)-ona puede implicar rutas sintéticas similares, pero a mayor escala. El proceso se optimiza para el rendimiento y la pureza, empleando a menudo reactores de flujo continuo y técnicas de purificación avanzadas para garantizar una calidad constante.
Análisis De Reacciones Químicas
Tipos de reacciones: 6-Etoxi-2-metilquinazolin-4(3H)-ona experimenta varias reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar para formar derivados de quinazolinona con diferentes grupos funcionales.
Reducción: Las reacciones de reducción pueden modificar el anillo de quinazolinona, lo que lleva a la formación de dihidroquinazolinonas.
Sustitución: Los grupos etoxi y metilo se pueden sustituir con otros grupos funcionales mediante reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.
Sustitución: Se emplean reactivos nucleofílicos como aminas y tioles en condiciones básicas o ácidas.
Productos principales formados: Los productos principales formados a partir de estas reacciones incluyen varios derivados de quinazolinona con actividades biológicas y propiedades químicas alteradas.
Aplicaciones Científicas De Investigación
6-Etoxi-2-metilquinazolin-4(3H)-ona tiene una amplia gama de aplicaciones en investigación científica:
Química: Sirve como bloque de construcción para la síntesis de moléculas más complejas con posibles aplicaciones farmacéuticas.
Biología: El compuesto se estudia por sus interacciones con macromoléculas biológicas, incluidas proteínas y ácidos nucleicos.
Medicina: La investigación se centra en su potencial como agente anticancerígeno, dada su capacidad para inhibir la proliferación de células cancerosas.
Industria: Se utiliza en el desarrollo de nuevos materiales y como precursor para la síntesis de tintes y pigmentos.
Mecanismo De Acción
El mecanismo de acción de 6-Etoxi-2-metilquinazolin-4(3H)-ona implica su interacción con objetivos moleculares específicos, como enzimas y receptores. El compuesto puede inhibir la actividad enzimática uniéndose al sitio activo, bloqueando así el acceso del sustrato. También puede interactuar con receptores celulares, modulando las vías de transducción de señales y afectando las funciones celulares.
Compuestos similares:
2-Metilquinazolin-4(3H)-ona: Carece del grupo etoxi, lo que da como resultado una reactividad química y una actividad biológica diferentes.
6-Metoxi-2-metilquinazolin-4(3H)-ona: El grupo metoxi en la posición 6 altera su solubilidad e interacción con los objetivos biológicos.
6-Etoxiquinazolin-4(3H)-ona: Carece del grupo metilo, afectando su estabilidad general y reactividad.
Comparación Con Compuestos Similares
2-Methylquinazolin-4(3H)-one: Lacks the ethoxy group, resulting in different chemical reactivity and biological activity.
6-Methoxy-2-methylquinazolin-4(3H)-one: The methoxy group at the 6th position alters its solubility and interaction with biological targets.
6-Ethoxyquinazolin-4(3H)-one: Lacks the methyl group, affecting its overall stability and reactivity.
Propiedades
Fórmula molecular |
C11H12N2O2 |
|---|---|
Peso molecular |
204.22 g/mol |
Nombre IUPAC |
6-ethoxy-2-methyl-3H-quinazolin-4-one |
InChI |
InChI=1S/C11H12N2O2/c1-3-15-8-4-5-10-9(6-8)11(14)13-7(2)12-10/h4-6H,3H2,1-2H3,(H,12,13,14) |
Clave InChI |
HLRATYNAHWBZCA-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC2=C(C=C1)N=C(NC2=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(4-Methoxynaphthalen-1-YL)methyl]hydrazine](/img/structure/B11897856.png)

![Isothiazolo[5,4-b]quinolin-3-amine](/img/structure/B11897860.png)
![1-(2-Aminoethyl)-5-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11897862.png)




![6-Isobutyl-2-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B11897903.png)




